REACTION_CXSMILES
|
[CH:1]1[CH:5]=[C:4]([CH:6]=O)[O:3][CH:2]=1.C(O)(=O)[CH2:9][C:10]([OH:12])=[O:11].N1CCCCC1.Cl>N1C=CC=CC=1.O>[O:3]1[CH:2]=[CH:1][CH:5]=[C:4]1[CH:6]=[CH:9][C:10]([OH:12])=[O:11]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1=COC(=C1)C=O
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 hours at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
which was cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
The generated precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under the reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]1[CH:5]=[C:4]([CH:6]=O)[O:3][CH:2]=1.C(O)(=O)[CH2:9][C:10]([OH:12])=[O:11].N1CCCCC1.Cl>N1C=CC=CC=1.O>[O:3]1[CH:2]=[CH:1][CH:5]=[C:4]1[CH:6]=[CH:9][C:10]([OH:12])=[O:11]
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C1=COC(=C1)C=O
|
Name
|
|
Quantity
|
17.9 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)O)(=O)O
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
N1CCCCC1
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
180 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 5 hours at 100° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
which was cooled down to room temperature
|
Type
|
FILTRATION
|
Details
|
The generated precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under the reduced pressure
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)C=CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 16.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |